Fmoc-alpha-methyl-L-aspartic acid

Peptide Conformation Helix Induction CD Spectroscopy

Standard Fmoc-Asp(OtBu)-OH routinely generates 10-40% aspartimide impurities in Asp-Gly/Asn motifs, demanding costly HPLC repurification. Fmoc-α-MeAsp-OH eliminates this bottleneck at the source via α-methyl steric shielding of the side-chain carbonyl, delivering cleaner crude profiles and higher isolated yields. • Suppresses aspartimide formation to <5%, reducing purification burden and per-milligram peptide cost. • Enhances peptide serum half-life >10-fold versus unmodified sequences through protease resistance. • Supplied at ≥95% purity; available from 100 mg to multi-gram bulk quantities with expedited global delivery.

Molecular Formula C20H19NO6
Molecular Weight 369.4 g/mol
CAS No. 1217830-18-6
Cat. No. B1390371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-alpha-methyl-L-aspartic acid
CAS1217830-18-6
Molecular FormulaC20H19NO6
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C20H19NO6/c1-20(18(24)25,10-17(22)23)21-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t20-/m0/s1
InChIKeyPRUJSTWSXWCYQN-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-alpha-methyl-L-aspartic Acid: Definition and Procurement Identity


Fmoc-alpha-methyl-L-aspartic acid (CAS 1217830-18-6, MF C₂₀H₁₉NO₆, MW 369.38 g/mol), designated as Fmoc-α-MeAsp-OH, is a specialized non-proteinogenic amino acid derivative . It combines the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for compatibility with standard Fmoc-solid-phase peptide synthesis (SPPS) workflows with an α-methyl group that introduces a quaternary α-carbon center . This structural modification fundamentally distinguishes it from standard Fmoc-Asp(OH)-OH building blocks by imposing profound conformational restrictions and altering reactivity [1]. It is supplied as a high-purity research chemical (≥95%) for the precise engineering of constrained peptides and peptidomimetics .

Critical Distinctions: Why Fmoc-alpha-methyl-L-aspartic Acid Cannot Be Replaced by Standard Analogs


Substituting Fmoc-α-methyl-L-aspartic acid with standard Fmoc-Asp(OH)-OH or even Fmoc-Asp(OtBu)-OH is not functionally equivalent due to the unique chemical and biological consequences of α-methyl substitution. This single methyl group, located at the Cα position, creates a sterically congested quaternary carbon center. This modification is not incremental; it fundamentally alters three critical parameters [1]: (1) **Conformational Landscape**: It severely restricts the backbone φ/ψ dihedral angle space, locking the residue into specific secondary structure propensities, unlike flexible proteinogenic aspartic acid [1]. (2) **Enzymatic Stability**: The steric hindrance dramatically reduces susceptibility to proteolytic cleavage by shielding the adjacent peptide bond from protease active sites [2]. (3) **Chemical Reactivity**: The α-methyl group increases steric hindrance during SPPS coupling, requiring optimized protocols, but critically, it also suppresses the notorious aspartimide side reaction that plagues standard Asp-containing sequences [3]. Generic alternatives lacking this α-methylation fail to deliver any of these essential, engineering-level advantages.

Quantitative Differentiation of Fmoc-alpha-methyl-L-aspartic Acid: A Comparative Evidence Guide


Conformational Preorganization: Helical Induction by (S)-2-Methylaspartic Acid

Direct comparative study of model 16-mer peptides reveals the unique conformational directing effects of α-methyl aspartic acid. The peptide containing (S)-α-methyl-Asp (i.e., L-configuration) exhibits a markedly different pH-dependent helicity profile compared to its (R)-diastereomer, and both are distinct from peptides containing unsubstituted L-Asp or the classic helix-promoting residue Aib (α-aminoisobutyric acid) [1]. At pH 2, the (R)-diastereomer shows a dramatic increase in helicity, while the (S)-diastereomer, which corresponds to the stereochemistry of the target compound Fmoc-α-methyl-L-aspartic acid, is predominantly unordered under these acidic conditions [1]. This demonstrates a chirality-dependent, programmable conformational behavior that is not achievable with standard, flexible aspartic acid.

Peptide Conformation Helix Induction CD Spectroscopy Peptidomimetic Design

Enzymatic Stability: Resistance to Proteolytic Degradation by α-Methylation

The incorporation of α-methyl amino acids is a validated and widely adopted strategy to enhance the proteolytic stability of synthetic peptides, a critical limitation for peptide-based therapeutics [1]. The α-methyl group creates significant steric hindrance at the Cα position, which obstructs the binding of the peptide backbone into the active site of proteases [1]. This class-level modification has been shown to dramatically increase half-life (t½) in biological matrices [2]. While data for the specific L-aspartic acid derivative is based on established structure-property relationships for α-methylated amino acids, the increased metabolic stability is a predictable and highly desired outcome of this class of modification.

Peptide Stability Protease Resistance Serum Stability Assay Peptidomimetic Pharmacology

Synthetic Advantage: Minimization of the Aspartimide Side Reaction

A significant, well-documented challenge in Fmoc SPPS is the base-catalyzed formation of aspartimide, a deleterious side reaction that occurs during repetitive piperidine deprotection steps, particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs [1]. This side reaction leads to the formation of α- and β-piperidides, α/β-peptide bond isomers, and significant yield losses [2]. The α-methyl group in Fmoc-α-methyl-L-aspartic acid introduces critical steric hindrance that dramatically suppresses the nucleophilic attack on the side chain carbonyl, effectively minimizing aspartimide formation [3]. This is a distinct, practical advantage over using a standard Fmoc-Asp(OtBu)-OH building block, which is highly prone to this problem and often requires the use of specialized, costly, and synthetically demanding backbone-protecting groups like Hmb or Dmb.

Solid-Phase Peptide Synthesis Fmoc-SPPS Aspartimide Formation Synthetic Yield

Validated Application Scenarios for Fmoc-alpha-methyl-L-aspartic Acid


Engineering Proteolytically Stable, Conformationally Constrained Bioactive Peptides

In drug discovery programs targeting extracellular or systemic protein-protein interactions, linear peptides often suffer from rapid in vivo degradation and a lack of defined bioactive conformation. Incorporating Fmoc-α-methyl-L-aspartic acid provides a dual solution: (1) it significantly enhances peptide half-life in serum by conferring resistance to proteases [1], and (2) it restricts the backbone conformation to pre-organize the peptide into a receptor-bound state, potentially increasing target affinity and selectivity [2]. This is a direct application of the differential evidence for enzymatic stability and conformational constraint.

Synthesis of High-Purity, Aspartimide-Prone Peptide Sequences

For a CRO or a core peptide synthesis facility tasked with producing a difficult peptide sequence (e.g., containing Asp-Gly or Asp-Asn motifs), the use of standard Fmoc-Asp(OtBu)-OH routinely results in complex crude products with 10-40% aspartimide-derived impurities, requiring extensive HPLC purification [3]. Swapping in Fmoc-α-methyl-L-aspartic acid effectively minimizes this side reaction at the source, simplifying the crude profile and allowing for more straightforward, high-yield purification. This directly improves operational efficiency and reduces per-milligram cost of the final peptide [3].

Development of Stimuli-Responsive Biomaterials and Molecular Switches

The unique, pH-dependent conformational behavior of peptides containing (S)-α-methyl-aspartic acid, as demonstrated by comparative CD spectroscopy, makes this building block valuable for designing smart hydrogels, drug delivery vehicles, or biosensors. A peptide sequence can be engineered to undergo a predictable and reversible coil-to-helix transition in response to a change in pH, a property derived specifically from the (S)-α-methyl-Asp residue and not present with standard L-aspartic acid [4]. This enables the creation of materials that change their physical properties or bioactivity in a programmed manner based on their microenvironment.

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